N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a pyrazole ring, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. This can be achieved through the condensation of thiazolidine-2,4-dione with suitable aldehydes using microwave irradiation techniques. The resulting intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl group. Finally, the pyrazole ring is constructed through a Knoevenagel condensation reaction with thiophen-2-yl derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or thiazolidines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in antimicrobial and anticancer studies.
Medicine: Potential therapeutic applications include the treatment of diabetes, inflammation, and cancer.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazolidine-2,4-dione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and glucose homeostasis. The pyrazole ring may interact with other biological targets, contributing to its pharmacological properties.
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine core and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their pharmacological properties.
Uniqueness: N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of the thiazolidine and pyrazole rings, which may offer distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c22-15-9-26-17(24)21(15)13-5-2-1-4-10(13)18-16(23)12-8-11(19-20-12)14-6-3-7-25-14/h3,6-8,10,13H,1-2,4-5,9H2,(H,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHPGPVWZAUVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=NNC(=C2)C3=CC=CS3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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